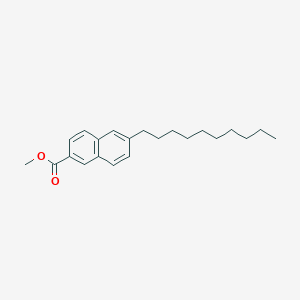

Methyl 6-decyl-2-naphthoate

CAS No.:

Cat. No.: VC18593726

Molecular Formula: C22H30O2

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H30O2 |

|---|---|

| Molecular Weight | 326.5 g/mol |

| IUPAC Name | methyl 6-decylnaphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C22H30O2/c1-3-4-5-6-7-8-9-10-11-18-12-13-20-17-21(22(23)24-2)15-14-19(20)16-18/h12-17H,3-11H2,1-2H3 |

| Standard InChI Key | HPHYDIYCPZSSPU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC |

Introduction

Structural Characteristics and Molecular Properties

Core Naphthalene Framework

The naphthalene ring system consists of two fused benzene rings, providing a planar, aromatic structure with extended π-conjugation. Substitution patterns significantly influence electronic properties:

-

Positional Effects: Electron-withdrawing groups (e.g., esters at position 2) reduce electron density at adjacent positions, while alkyl chains (e.g., decyl at position 6) act as electron-donating substituents .

-

Steric Considerations: The bulky decyl group at position 6 introduces steric hindrance, potentially affecting crystallization behavior and solubility .

Table 1: Predicted Molecular Properties of Methyl 6-Decyl-2-Naphthoate

Synthetic Strategies and Reaction Pathways

Friedel-Crafts Alkylation

The decyl group may be introduced via Friedel-Crafts alkylation using 1-chlorodecane or 1-decanol in the presence of Lewis acids (e.g., AlCl). This method is effective for installing alkyl chains on aromatic systems but requires careful control to avoid polysubstitution .

Esterification of 6-Decyl-2-Naphthoic Acid

A two-step synthesis could involve:

-

Synthesis of 6-decyl-2-naphthoic acid: Direct alkylation of 2-naphthoic acid with a decylating agent.

-

Methyl ester formation: Reaction with methanol under acidic (HSO) or coupling (DCC/DMAP) conditions .

Key Challenges:

-

Regioselectivity: Ensuring exclusive substitution at the 6-position, potentially requiring directing groups or protective strategies.

-

Purification: Separation of positional isomers due to the naphthalene ring’s symmetry .

Physicochemical Behavior and Stability

Solubility Profile

-

Polar Solvents: Limited solubility in water or methanol due to the hydrophobic decyl chain (predicted solubility <0.1 mg/mL) .

-

Nonpolar Media: High solubility in hexane, chloroform, and dichloromethane, similar to methyl 6-bromo-2-naphthoate .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs suggests decomposition above 200°C . The decyl chain may lower thermal stability compared to methoxy or bromo derivatives due to increased molecular flexibility.

Research Gaps and Future Directions

-

Experimental Validation: Priority areas include crystallographic analysis to confirm substitution patterns and DSC for thermal profiling.

-

Application-Specific Studies: Screening for surfactant efficiency or liquid crystal behavior.

-

Green Synthesis: Developing catalytic methods to install the decyl group with reduced waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume